1-(2-chloropyrimidin-4-yl)-5-fluoro-3-methyl-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-(2-chloropyrimidin-4-yl)-5-fluoro-3-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that combines the structural features of pyrimidine and benzimidazole.
Preparation Methods
The synthesis of 1-(2-chloropyrimidin-4-yl)-5-fluoro-3-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2,4-dichloropyrimidine with appropriate nucleophiles under controlled conditions.
Introduction of the Benzimidazole Moiety: The benzimidazole ring is introduced through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Final Coupling: The final step involves coupling the pyrimidine and benzimidazole intermediates under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing high-throughput techniques and automated systems.
Chemical Reactions Analysis
1-(2-chloropyrimidin-4-yl)-5-fluoro-3-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly affecting the benzimidazole moiety.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of more complex heterocyclic structures.
Common reagents used in these reactions include potassium carbonate, dimethylformamide, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-chloropyrimidin-4-yl)-5-fluoro-3-methyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of kinases such as Mer and c-Met, which are overexpressed in various tumors.
Biological Studies: The compound is used in studies to understand its effects on cancer cell proliferation, apoptosis, and migration.
Chemical Biology: It serves as a tool compound to study the biological pathways involving pyrimidine and benzimidazole derivatives.
Mechanism of Action
The mechanism of action of 1-(2-chloropyrimidin-4-yl)-5-fluoro-3-methyl-1H-benzo[d]imidazol-2(3H)-one involves inhibition of specific kinases. The compound binds to the active site of kinases such as Mer and c-Met, preventing their phosphorylation and subsequent activation . This inhibition disrupts signaling pathways involved in cell proliferation and survival, leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
1-(2-chloropyrimidin-4-yl)-5-fluoro-3-methyl-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds such as:
2-substituted aniline pyrimidine derivatives: These compounds also target kinases and have shown potent inhibitory activity.
Imidazo[1,2-a]pyrimidines: These compounds share structural similarities and are used in various synthetic and medicinal applications.
The uniqueness of this compound lies in its specific combination of pyrimidine and benzimidazole rings, which confer distinct biological activities and chemical properties.
Biological Activity
1-(2-chloropyrimidin-4-yl)-5-fluoro-3-methyl-1H-benzo[d]imidazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanism of action, efficacy against specific cancer mutations, and structure-activity relationships (SAR).
- Molecular Formula : C12H8ClFN4O
- Molecular Weight : 278.67 g/mol
- Boiling Point : Approximately 474.1 °C
The compound primarily acts as an inhibitor of the epidermal growth factor receptor (EGFR), particularly targeting mutations associated with non-small-cell lung cancer (NSCLC). Notably, it exhibits selective inhibitory activity against the T790M mutation, which is a common resistance mutation in EGFR-targeted therapies. This selectivity is crucial as it minimizes off-target effects on wild-type EGFR, potentially reducing dose-limiting toxicities (DLTs) associated with conventional treatments .
Biological Activity and Efficacy
Recent studies have demonstrated that this compound shows promising results in preclinical models:
- Inhibition of EGFR Mutations : The compound effectively inhibits both single-point mutations (e.g., L858R) and double mutations (e.g., L858R/T790M) in EGFR, showcasing a strong binding affinity and competitive inhibition .
- Selectivity Profile : Compared to existing EGFR inhibitors, this compound presents a favorable selectivity profile, demonstrating significantly lower activity against wild-type EGFR while maintaining potent inhibition against mutant forms .
Structure-Activity Relationships (SAR)
The structural modifications in the benzo[d]imidazole framework play a crucial role in enhancing the biological activity of this compound. Key findings from SAR studies include:
- Chloropyrimidine Substitution : The presence of a chloropyrimidine moiety at the 2-position enhances the compound's ability to selectively inhibit mutant EGFR variants.
- Fluorine Atom Influence : The introduction of a fluorine atom at the 5-position contributes to increased lipophilicity and improved binding interactions with the target receptor .
Case Studies and Experimental Findings
Several experimental studies have been conducted to assess the biological activity of this compound:
Properties
Molecular Formula |
C12H8ClFN4O |
---|---|
Molecular Weight |
278.67 g/mol |
IUPAC Name |
1-(2-chloropyrimidin-4-yl)-5-fluoro-3-methylbenzimidazol-2-one |
InChI |
InChI=1S/C12H8ClFN4O/c1-17-9-6-7(14)2-3-8(9)18(12(17)19)10-4-5-15-11(13)16-10/h2-6H,1H3 |
InChI Key |
TWAOKOYMPYEDHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)N(C1=O)C3=NC(=NC=C3)Cl |
Origin of Product |
United States |
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